H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2
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Overview
Description
H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 is a synthetic peptide composed of multiple D-amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc Protection: The amino acids are protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group to prevent unwanted reactions.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The Fmoc group is removed using a base like piperidine, allowing the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a mixture of TFA (trifluoroacetic acid) and scavengers like water, TIS (triisopropylsilane), and EDT (ethanedithiol).
Industrial Production Methods
Industrial production of this peptide would follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-throughput synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography) are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan residues.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
H-D-Arg-OH: A simpler peptide with a single D-arginine residue.
H-D-Lys-OH: Contains a single D-lysine residue.
H-D-Trp-OH: Composed of a single D-tryptophan residue.
Uniqueness
H-D-Arg(Ac)(Ac)-D-Lys-D-Lys-D-Trp-D-Phe-D-Trp-NH2 is unique due to its specific sequence and the presence of multiple D-amino acids, which confer stability and resistance to enzymatic degradation. This makes it particularly valuable for therapeutic applications where stability is crucial.
Properties
Molecular Formula |
C51H70N14O7 |
---|---|
Molecular Weight |
991.2 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-5-[[acetamido(amino)methylidene]amino]-2-aminopentanoyl]amino]-6-amino-N-[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C51H70N14O7/c1-31(66)60-51(56)57-25-13-18-37(54)46(68)61-40(21-9-11-23-52)47(69)62-41(22-10-12-24-53)48(70)65-44(28-34-30-59-39-20-8-6-17-36(34)39)50(72)64-43(26-32-14-3-2-4-15-32)49(71)63-42(45(55)67)27-33-29-58-38-19-7-5-16-35(33)38/h2-8,14-17,19-20,29-30,37,40-44,58-59H,9-13,18,21-28,52-54H2,1H3,(H2,55,67)(H,61,68)(H,62,69)(H,63,71)(H,64,72)(H,65,70)(H3,56,57,60,66)/t37-,40-,41-,42-,43-,44-/m1/s1 |
InChI Key |
OGWWMXGYSGRTNE-RALPYXRWSA-N |
Isomeric SMILES |
CC(=O)NC(=NCCC[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N)N)N |
Canonical SMILES |
CC(=O)NC(=NCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N)N)N |
Origin of Product |
United States |
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